Lipophilicity (LogP) Increase Driven by Ortho-Methyl Substitution vs. Unsubstituted 4-Nitrophenyl Analog
The target compound exhibits a computed LogP of 4.41 (Fluorochem data) to 3.82 (Leyan data), compared to a LogP of 3.51 for the direct des-methyl analog 2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one, representing a ΔLogP increase of +0.31 to +0.90 units attributable to the single ortho-methyl group . This LogP shift moves the compound into a more favorable lipophilicity range for CNS penetration (LogP 2–5), while the des-methyl analog sits near the lower boundary of this window .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.82 (Leyan) to 4.41 (Fluorochem); CLogP = 4.4113 (Fluorochem) |
| Comparator Or Baseline | 2-(4-Nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 1155878-38-8): LogP = 3.51 (Leyan) |
| Quantified Difference | ΔLogP = +0.31 to +0.90 (8–26% increase in logP units) |
| Conditions | Computed physicochemical properties from vendor technical datasheets (Leyan, Fluorochem) |
Why This Matters
Higher LogP directly predicts improved passive membrane permeability and potentially superior blood-brain barrier penetration, making the target compound a more suitable starting point for CNS-targeted library synthesis than the des-methyl analog.
